molecular formula C12H16FNO B15162809 Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide CAS No. 154479-59-1

Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide

Cat. No.: B15162809
CAS No.: 154479-59-1
M. Wt: 209.26 g/mol
InChI Key: IRTYVSUAASTEIC-UHFFFAOYSA-N
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Description

Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide (IUPAC name: 1-[(4-fluorobenzyl)]piperidine 1-oxide) is a nitrogen-containing heterocyclic compound with a piperidine backbone substituted at the nitrogen atom by a 4-fluorobenzyl group and oxidized to an N-oxide.

Synthesis pathways for related compounds involve multicomponent reactions or alkylation of piperidine precursors with fluorinated benzyl halides, followed by oxidation . For example, 1-((4-fluorophenyl)methyl)piperidine derivatives are synthesized via Suzuki coupling or nucleophilic substitution, with subsequent oxidation to form the N-oxide .

Properties

CAS No.

154479-59-1

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-1-oxidopiperidin-1-ium

InChI

InChI=1S/C12H16FNO/c13-12-6-4-11(5-7-12)10-14(15)8-2-1-3-9-14/h4-7H,1-3,8-10H2

InChI Key

IRTYVSUAASTEIC-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+](CC1)(CC2=CC=C(C=C2)F)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 4-fluorobenzyl chloride as the primary starting materials.

    N-Alkylation: Piperidine undergoes N-alkylation with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 1-((4-fluorophenyl)methyl)piperidine.

    Oxidation: The resulting 1-((4-fluorophenyl)methyl)piperidine is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation with Hydrogen Peroxide (H₂O₂)

  • Reaction Setup : Pyrifenchloride (a precursor) is oxidized with H₂O₂.

  • Workup :

    • Rotary evaporation to concentrate the reaction mixture.

    • Extraction with dichloromethane and aqueous sodium carbonate.

  • Purification :

    • PrepHPLC using an Inertsil ODS-3 column with a gradient eluent (10/90% acetonitrile/water to 90/10% acetonitrile/water containing 0.1% HCOOH).

    • Yield : 30% (29 mmol) .

Oxidation with Metachloroperbenzoic Acid (mCPBA)

  • Alternative Method : mCPBA is used as an oxidizing agent.

  • Coupling Step : The resulting N-oxide is coupled with eltoprazine (4) to form SLV313-N-oxide.

  • Purification :

    • Same PrepHPLC method as above.

    • Yield : 70% (4.34 mmol) .

Oxidation Method Reagents Yield Purification
H₂O₂H₂O₂, dichloromethane30%PrepHPLC (Inertsil ODS-3)
mCPBAmCPBA70%PrepHPLC (Inertsil ODS-3)

Coupling Reactions

The N-oxide derivative participates in amide coupling reactions using reagents like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and DIPEA (diisopropylethylamine). These reactions are critical for forming heterocyclic cores or conjugates, as observed in related piperidine derivatives .

Stability and Purification

  • PrepHPLC is a key purification technique, ensuring removal of impurities like unreacted starting materials or byproducts.

  • Stability : The compound is stable under neutral pH conditions but may undergo hydrolysis under acidic or basic environments, depending on the functional groups present .

Molecular Formula and Identifiers

  • Molecular Formula : C₁₂H₁₆FNO .

  • SMILES : C1CC[N+](CC1)(CC2=CC=C(C=C2)F)[O-] .

  • InChIKey : IRTYVSUAASTEIC-UHFFFAOYSA-N .

Spectroscopic and Chromatographic Analysis

  • HPLC : Purification involves gradient elution with acetonitrile/water mixtures containing formic acid .

  • NMR : While not explicitly detailed for this compound, related piperidine derivatives show characteristic shifts for aromatic protons (e.g., 4-fluorophenyl ring) and piperidine ring protons .

Scientific Research Applications

Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The oxide group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and pharmacological activities of the target compound and its analogs:

Compound Molecular Formula Molecular Weight Key Substituents Pharmacological Activity Key References
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide C₁₂H₁₆FNO 209.26 4-Fluorobenzyl, N-oxide Potential CNS modulation (inferred)
SL 82.0715 C₁₉H₂₁ClFNO 345.83 4-Fluorobenzyl, 4-chlorophenyl, ethanol NMDA receptor antagonist; neuroprotective
Astemizole C₂₈H₂₈FN₃O 458.54 4-Fluorobenzyl, benzimidazole, methoxyphenyl Antihistamine (H1 receptor antagonist)
JJC8-091 C₂₄H₂₇F₂NO₂S 455.54 Bis(4-fluorophenyl)methyl, sulfinyl, piperidine Atypical dopamine transporter (DAT) inhibitor
1-[(4-Fluorobenzyl)sulfonyl]-4-(methoxymethyl)piperidine C₁₄H₂₀FNO₃S 301.38 4-Fluorobenzyl, sulfonyl, methoxymethyl Not reported (structural analog)
1-((4-Fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine C₁₈H₁₈FN 267.35 Biphenyl, 4-fluorobenzyl Synthetic intermediate

Pharmacological and Metabolic Insights

  • SL 82.0715: Exhibits neuroprotective effects in focal cerebral ischemia models by antagonizing NMDA receptors. The 4-fluorobenzyl group enhances binding affinity, while the ethanol side chain modulates bioavailability .
  • Astemizole : The 4-fluorobenzyl-piperidine moiety contributes to prolonged antihistaminic action by slow dissociation from H1 receptors. Metabolism via CYP3A4 produces active acid metabolites .
  • JJC8-091 : Piperidine analogs with sulfinyl groups show improved metabolic stability in rat liver microsomes compared to piperazine derivatives. DAT affinity (Ki = 3–382 nM) correlates with structural rigidity .
  • N-Oxide Derivatives: The N-oxide group in the target compound likely increases polarity, reducing blood-brain barrier penetration compared to non-oxidized analogs like SL 82.0715. However, this modification may enhance metabolic stability, as seen in donepezil N-oxide .

Impact of Substituents on Activity

  • Fluorinated Aromatic Groups : The 4-fluorophenyl moiety is a common feature in CNS-active compounds, contributing to lipophilicity and receptor binding .
  • N-Oxide vs. For example, NMDA receptor antagonists like SL 82.0715 rely on tertiary amine protonation for activity, which the N-oxide may disrupt .
  • Sulfonyl and Sulfinyl Groups : These electron-withdrawing groups improve metabolic stability and modulate transporter affinity, as observed in JJC8-091 .

Biological Activity

Piperidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

Piperidine is a six-membered ring containing one nitrogen atom. The specific compound , 1-((4-fluorophenyl)methyl)-1-oxide, features a fluorobenzyl group attached to the nitrogen atom, which may enhance its biological activity through increased lipophilicity and receptor binding affinity.

Anticancer Activity

Piperidine derivatives have shown promising anticancer properties. For instance, studies indicate that piperidine-based compounds can inhibit the growth of various cancer cell lines. A notable example includes a study where piperidine derivatives exhibited cytotoxic effects against MCF-7 (human breast cancer) cells with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Piperidine Derivative AMCF-74.36
Piperidine Derivative BHCT11618.76
This compoundMCF-7TBDTBD

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives are also noteworthy. Research has demonstrated that certain piperidine compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundMicroorganismZone of Inhibition (mm)Reference
Piperidine Derivative CE. coli15
Piperidine Derivative DS. aureus20
This compoundC. albicansTBDTBD

The biological activity of piperidine derivatives is often attributed to their ability to interact with various biological targets. For example, molecular docking studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation and survival pathways . Furthermore, the presence of the fluorobenzyl group can enhance binding affinity to target proteins.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in preclinical models:

  • Study on Anticancer Efficacy : A study evaluated the anticancer potential of a series of piperidine derivatives in vitro and found that modifications at the nitrogen atom significantly influenced cytotoxicity against breast cancer cell lines .
  • Antimicrobial Evaluation : In another study, piperidine derivatives were tested against a panel of bacterial strains, demonstrating substantial antibacterial activity with minimal cytotoxicity towards human cells .

Q & A

Q. What are the standard synthetic routes for preparing Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide, and what reagents are critical for its oxidation to the 1-oxide form?

Methodological Answer: The compound is synthesized via nucleophilic substitution or alkylation of a piperidine precursor with a 4-fluorobenzyl halide. Oxidation to the 1-oxide form typically employs hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under controlled conditions. For example, mCPBA in dichloromethane at 0–25°C ensures selective oxidation without over-oxidation to sulfones. Purification often involves column chromatography (e.g., 33% Et₂O in pentane) .

Key Reagents:

  • Oxidation: H₂O₂ (30% aqueous), mCPBA .
  • Reduction (if needed): Sodium borohydride (NaBH₄) for intermediate steps .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized for confirming its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns (δ 7.2–7.4 ppm) .
  • X-ray Crystallography: Resolves absolute configuration, as demonstrated in related piperidine derivatives (e.g., C21H17ClFN3O2) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₂H₁₄FNO⁺ requires m/z 214.1002) .
  • Chromatography: HPLC or TLC with UV detection ensures >95% purity .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and P95 respirator for particulate protection .
  • Toxicity Mitigation: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods for weighing and reactions .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound, particularly in enantioselective contexts?

Methodological Answer:

  • Catalyst Selection: Chiral ligands like (S)-DTBM-SEGPHOS (5.5 mol%) enable enantioselective hydroalkylation, achieving ~63% yield in CuH-catalyzed reactions .
  • Temperature Control: Low temperatures (0°C) minimize side reactions during benzylation .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .

Q. How do researchers resolve contradictions in reported biological activities (e.g., anti-tubercular vs. psychoactive effects) for this compound?

Methodological Answer:

  • Target-Specific Assays: Use Mycobacterium tuberculosis H37Rv strains (MIC ≤1 µg/mL) to validate anti-tubercular activity . Contrast with receptor-binding studies (e.g., NMDA receptor antagonism) to explain psychoactive effects .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., 4-F-PHP) that may contribute to divergent outcomes .
  • Dose-Response Curves: Establish EC₅₀ values in cell-based vs. in vivo models to clarify therapeutic windows .

Q. What computational strategies are employed to predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina models binding to enzymes (e.g., cytochrome P450) or receptors (e.g., σ-1) using crystallographic data from PubChem (CID 145986549) .
  • QSAR Modeling: Correlates substituent effects (e.g., 4-fluoro vs. 4-chloro) with activity trends .
  • DFT Calculations: Predict oxidation potentials (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

Q. How is the compound’s stability under varying pH and temperature conditions assessed for pharmacological applications?

Methodological Answer:

  • Forced Degradation Studies: Expose to 0.1M HCl/NaOH (25–60°C) and monitor degradation via HPLC. The 1-oxide group is prone to reduction under acidic conditions .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; <5% degradation indicates suitability for formulation .

Q. What methodologies are used to investigate the compound’s metabolic pathways and potential toxicity?

Methodological Answer:

  • Microsomal Incubations: Human liver microsomes (HLMs) with NADPH cofactor identify Phase I metabolites (e.g., N-dealkylation) .
  • Ames Test: Assess mutagenicity using Salmonella typhimurium TA98 (≥90% viability at 10 µM) .
  • CYP Inhibition Screening: IC₅₀ values for CYP3A4/2D6 guide drug-drug interaction risks .

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